molecular formula C17H13BrN2O2S B11649145 (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11649145
M. Wt: 389.3 g/mol
InChI Key: YXKBNVXAUMGFEZ-NTEUORMPSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyloxy group, a bromobenzylidene moiety, and a thioxoimidazolidinone core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Bromination: The benzyloxybenzaldehyde is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position, yielding 4-(benzyloxy)-3-bromobenzaldehyde.

    Condensation with thioxoimidazolidinone: The final step involves the condensation of 4-(benzyloxy)-3-bromobenzaldehyde with 2-thioxoimidazolidin-4-one in the presence of a base such as sodium ethoxide to form the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain biological systems.

    Interfering with DNA or RNA synthesis: Affecting cellular replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxoimidazolidin-4-one: Similar structure with a chlorine atom instead of bromine.

    (5E)-5-[4-(benzyloxy)-3-fluorobenzylidene]-2-thioxoimidazolidin-4-one: Similar structure with a fluorine atom instead of bromine.

    (5E)-5-[4-(benzyloxy)-3-iodobenzylidene]-2-thioxoimidazolidin-4-one: Similar structure with an iodine atom instead of bromine.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c18-13-8-12(9-14-16(21)20-17(23)19-14)6-7-15(13)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,23)/b14-9+

InChI Key

YXKBNVXAUMGFEZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)N3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)N3)Br

Origin of Product

United States

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